1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(4-CHLORO-3-FLUOROPHENYL)PROPAN-1-ONE
Description
The compound 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-chloro-3-fluorophenyl)propan-1-one is a structurally complex molecule featuring:
- An 8-azabicyclo[3.2.1]octane core, a rigid bicyclic scaffold commonly employed in medicinal chemistry to restrict conformational flexibility and enhance receptor binding .
- A benzenesulfonyl group at the 3-position of the bicyclo ring, which may improve solubility or act as a hydrogen-bond acceptor .
- A 4-chloro-3-fluorophenyl substituent linked via a propyl chain to the ketone group. Halogenated aromatic rings are known to enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-chloro-3-fluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFNO3S/c23-20-10-6-15(12-21(20)24)7-11-22(26)25-16-8-9-17(25)14-19(13-16)29(27,28)18-4-2-1-3-5-18/h1-6,10,12,16-17,19H,7-9,11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTPZDPHFBKSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC(=C(C=C3)Cl)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(4-CHLORO-3-FLUOROPHENYL)PROPAN-1-ONE typically involves multiple steps. One common approach is to start with the preparation of the 8-azabicyclo[3.2.1]octane core, followed by the introduction of the benzenesulfonyl and chlorofluorophenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(4-CHLORO-3-FLUOROPHENYL)PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzenesulfonyl or chlorofluorophenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound features an azabicyclo[3.2.1]octane core, which is a nitrogen-containing bicyclic structure known for its resemblance to various bioactive alkaloids. The presence of a benzenesulfonyl group enhances its reactivity and potential for biological interactions.
Medicinal Chemistry
The unique structure of this compound suggests several potential applications in medicinal chemistry:
- Neuropharmacology : The azabicyclo structure may interact with neurotransmitter receptors, potentially leading to treatments for neurological disorders.
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against tumor cell lines, including glioblastoma and hepatocellular carcinoma .
Synthetic Chemistry
The compound can serve as a scaffold for the synthesis of derivatives with enhanced biological properties:
- Nucleophilic Substitutions : The sulfonamide group allows for various modifications, leading to compounds with diverse pharmacological profiles .
- Functionalization Reactions : The bicyclic nature permits cyclization reactions, making it a versatile target for synthetic exploration .
Case Studies
Mechanism of Action
The mechanism of action of 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(4-CHLORO-3-FLUOROPHENYL)PROPAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural and Functional Insights
Core Modifications: The 8-azabicyclo[3.2.1]octane core is conserved across all compounds, but substitutions at the 3-position vary significantly. The target compound’s benzenesulfonyl group distinguishes it from analogs with triazole (BK63156) or pyrazole (BK65786) moieties .
Synthetic Considerations: Yields for analogs in range from 50% (compound 19) to 72% (compound 21), suggesting that introducing bulkier groups (e.g., pyrimido-oxazine in compound 22) may reduce efficiency .
Pharmacological Implications: Sulfonyl vs. Heterocyclic Groups: The benzenesulfonyl group in the target compound may improve solubility compared to lipophilic triazole or pyrazole substituents . Halogen Effects: The 4-chloro-3-fluorophenyl group’s dual halogenation could enhance metabolic stability relative to mono-halogenated or non-halogenated analogs .
Biological Activity
The compound 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-chloro-3-fluorophenyl)propan-1-one is a member of the 8-azabicyclo[3.2.1]octane class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and structure-activity relationships.
- Molecular Formula : C22H25ClFNO3S
- Molecular Weight : 415.57 g/mol
- IUPAC Name : this compound
Pharmacological Effects
Research indicates that compounds within the 8-azabicyclo[3.2.1]octane class exhibit significant biological activities including:
- Antidepressant-like effects : Some derivatives have shown potential as serotonin receptor antagonists, which are crucial in the treatment of depression and anxiety disorders .
- Antimicrobial activity : Preliminary studies suggest that certain analogs may possess antimicrobial properties, although specific data on this compound is limited .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
| Structural Feature | Modification Impact |
|---|---|
| Benzenesulfonyl Group | Enhances solubility and reactivity |
| Bicyclic Framework | Critical for receptor binding affinity |
| Chlorine and Fluorine Substituents | Affect lipophilicity and biological activity |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the bicyclic core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the benzenesulfonyl group : This step often utilizes sulfonylation techniques with phenylsulfonyl chloride.
- Formation of the propanone moiety : This may involve aldol condensation or other carbon-carbon bond-forming reactions.
Case Studies and Research Findings
Several studies have investigated related compounds in the 8-azabicyclo[3.2.1]octane class, providing insights into their biological activities:
- Study on Antidepressant Properties : A study demonstrated that derivatives similar to this compound exhibited significant binding affinity for serotonin receptors, suggesting potential antidepressant effects .
- Antimicrobial Screening : Research on related compounds indicated selective antibacterial activity against Gram-positive bacteria, although the specific efficacy of this compound remains to be fully characterized .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve diastereoselectivity and yield?
- Methodological Answer : Utilize radical cyclization strategies with n-tributyltin hydride (TBTH) and AIBN in toluene, as demonstrated in analogous 8-azabicyclo[3.2.1]octane derivatives. For example, M. Tonini et al. achieved >99% diastereocontrol in radical cyclizations of bromoethyl-substituted azetidinones . Adjust reaction temperature (80–110°C) and stoichiometric ratios (e.g., 1.2 equivalents of TBTH) to enhance selectivity. Monitor progress via TLC or HPLC (C18 columns, acetonitrile/water gradients) .
Q. What analytical techniques are critical for structural characterization of this bicyclic compound?
- Methodological Answer :
- X-ray crystallography : Resolve stereochemistry of the azabicyclo core and substituents (e.g., benzenesulfonyl group) .
- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., 4-chloro-3-fluorophenyl) and coupling constants (e.g., ~12 Hz for meta-fluorine).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHClFNOS) with <2 ppm error .
Q. What safety protocols are recommended for handling fluorinated and sulfonyl-containing intermediates?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile fluorinated compounds .
- First-aid measures : For skin contact, rinse immediately with water (≥15 minutes) and seek medical attention if irritation persists. For inhalation, move to fresh air and monitor for respiratory distress .
Advanced Research Questions
Q. How do electronic effects of the 4-chloro-3-fluorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess electron-withdrawing effects of Cl and F on the phenyl ring’s π-system. These substituents reduce electron density at the para-position, potentially hindering nucleophilic aromatic substitution .
- Experimental validation : Compare reaction rates with analogs (e.g., 4-methylphenyl vs. 4-chloro-3-fluorophenyl) in Suzuki-Miyaura couplings. Use Pd(PPh) as a catalyst and track progress via LC-MS .
Q. What strategies resolve contradictions in reported pharmacological data for structurally similar azabicyclo derivatives?
- Methodological Answer :
- Meta-analysis : Compile data from studies on analogous compounds (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-one derivatives) . Identify variables such as assay conditions (e.g., cell lines, incubation times) that may explain discrepancies.
- Dose-response reevaluation : Retest the compound across a broader concentration range (e.g., 1 nM–100 µM) to rule out non-linear effects .
Q. How can computational docking predict binding interactions of this compound with neurological targets (e.g., sigma receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions between the azabicyclo core and hydrophobic pockets of sigma-1 receptors. Prioritize poses with hydrogen bonds between the sulfonyl group and Lys/Arg residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
